2,3,4-Trimethylquinoline

Description

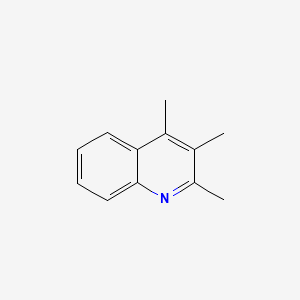

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-9(2)11-6-4-5-7-12(11)13-10(8)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCFHWSPNHEYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947230 | |

| Record name | 2,3,4-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-72-1, 51366-52-0 | |

| Record name | 2,3,4-Trimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051366520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-TRIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HLP41FH32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivatization Pathways of 2,3,4 Trimethylquinoline

Electrophilic Substitution Reactions on the Aromatic Ring of 2,3,4-Trimethylquinoline (B1265522)

The quinoline (B57606) ring system can undergo electrophilic aromatic substitution. The presence of the three methyl groups at the 2, 3, and 4 positions on the pyridine (B92270) ring significantly influences the regioselectivity of these reactions. smolecule.com Methyl groups are electron-donating, thereby activating the molecule towards electrophilic attack. smolecule.com

In quinoline itself, electrophilic substitution typically occurs on the benzene (B151609) ring, primarily at the C5 and C8 positions. For this compound, the activating effect of the methyl groups further enhances the electron density of the aromatic system. smolecule.com Consequently, electrophilic substitution is expected to occur preferentially on the carbocyclic (benzene) ring. The precise position of substitution (e.g., C5, C6, C7, or C8) will be governed by a combination of the electronic directing effects of the heterocyclic nitrogen and the methyl groups, as well as steric hindrance. wikipedia.org For instance, in studies of 8-methylquinoline (B175542), the methyl group directs electrophilic attack, such as chlorination, to the 6-position. Similarly, the methyl group at C8 in 8-methylquinoline activates the C4 and C5 positions for bromination. Computational methods like RegioSQM can predict the most likely sites of attack by calculating the proton affinity of the aromatic carbon atoms. nih.govrsc.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reagent Type | Predicted Position of Substitution | Rationale |

| Nitrating agents (e.g., HNO₃/H₂SO₄) | C5 and C7 | The benzene ring is more activated than the pyridine ring. The C5 and C7 positions are electronically favored and less sterically hindered. |

| Halogenating agents (e.g., Br₂/FeBr₃) | C5 and C7 | Similar to nitration, substitution occurs on the activated benzene ring at positions directed by the overall electronic environment. libretexts.org |

| Sulfonating agents (e.g., fuming H₂SO₄) | C5 and C8 | Kinetic vs. thermodynamic control can influence the final product distribution in sulfonation reactions. |

Oxidation Processes of this compound and its Derivatives

This compound can be subjected to oxidation reactions, which can modify its electronic properties and lead to various quinoline derivatives. smolecule.com Common and potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are capable of these transformations. smolecule.com

The oxidation can target either the methyl side chains or the aromatic ring system, depending on the reaction conditions.

Side-Chain Oxidation : Treatment of alkyl-substituted aromatic compounds, such as alkylbenzenes, with hot, alkaline potassium permanganate typically results in the oxidation of the alkyl group to a carboxylic acid. libretexts.orgmasterorganicchemistry.com This reaction proceeds if the carbon atom attached to the ring (the benzylic position) has at least one hydrogen. masterorganicchemistry.com Therefore, it is plausible that the methyl groups of this compound could be oxidized to the corresponding carboxylic acids, yielding quinoline-2,3,4-tricarboxylic acid or partially oxidized intermediates.

Ring Oxidation : More aggressive oxidation conditions can lead to the degradation of the aromatic rings.

In related compounds, such as 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, oxidation with agents like KMnO₄ can lead to the formation of quinoline derivatives. The oxidation of other quinoline derivatives, like 2-methylquinoline-6-thiol, can selectively oxidize the thiol group to a disulfide or sulfoxide. evitachem.com

Reduction Reactions Leading to Saturated this compound Analogs

Reduction processes can convert the aromatic this compound into its more saturated, non-aromatic analogs. smolecule.com A standard and effective method for this transformation is catalytic hydrogenation. smolecule.comacs.org This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). smolecule.com

The hydrogenation of the quinoline ring system generally proceeds by reducing the pyridine ring first, followed by the reduction of the benzene ring under more forcing conditions.

Partial Reduction : Under controlled conditions, hydrogenation of this compound would yield 2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline . This reaction saturates the pyridine portion of the molecule.

Full Reduction : More vigorous hydrogenation conditions (higher pressure and/or temperature) can lead to the reduction of both rings, resulting in the formation of 2,3,4-trimethyldecahydroquinoline .

This approach is a common strategy for producing saturated heterocyclic systems from their aromatic precursors. google.comclockss.org

Table 2: Hydrogenation Products of this compound

| Product | Reaction Conditions | Catalyst |

| 2,3,4-Trimethyl-1,2,3,4-tetrahydroquinoline | Mild conditions (e.g., lower pressure, room temperature) | Pd/C, PtO₂, or Raney Ni |

| 2,3,4-Trimethyldecahydroquinoline | Forcing conditions (e.g., higher pressure, elevated temperature) | Rh/C, Ru/C, or PtO₂ |

Functional Group Interconversions and Side-Chain Modifications on this compound

Beyond reactions on the aromatic core, the methyl groups of this compound offer sites for functional group interconversions and side-chain modifications. These transformations are crucial for synthesizing a wider array of derivatives. researchgate.net Recent research has increasingly focused on the C(sp³)–H functionalization of methylquinolines. rsc.orgresearchgate.net

A common strategy for modifying methyl groups on heterocyclic rings is side-chain halogenation. For instance, the methyl group at the 2-position of methyl-pyridines and methyl-quinolines can be chlorinated using elemental chlorine under specific conditions (40-80°C in an inert solvent with a hydrogen chloride binding agent) to yield monochloro-, dichloro-, or trichloromethyl derivatives. google.comgoogle.com This process allows for the introduction of a reactive "handle" that can be used for subsequent nucleophilic substitution reactions.

Once halogenated, the chloromethyl group can be converted into a variety of other functional groups, such as:

Alcohols (via hydrolysis)

Ethers (via Williamson ether synthesis)

Amines (via reaction with ammonia (B1221849) or amines)

Nitriles (via reaction with cyanide salts)

These C-H activation and functionalization strategies provide a powerful means to diversify the structure and potential applications of quinoline derivatives without altering the core ring system. researchgate.netnih.gov

Polymerization and Oligomerization Studies of this compound Derivatives

While studies specifically on the polymerization of this compound are not widely reported, extensive research exists on the polymerization of its isomer, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) . This compound, often referred to as Antioxidant RD, is produced through the acid-catalyzed reaction of aniline (B41778) with acetone (B3395972) and subsequently polymerized. asianpubs.orgechemi.com The resulting material is a mixture of oligomers (dimers, trimers, tetramers) and is a highly effective antioxidant in the rubber industry. asianpubs.org

Acid-Catalyzed Polymerization Mechanisms

The polymerization of 2,2,4-trimethyl-1,2-dihydroquinoline is an acid-catalyzed process. asianpubs.org Catalysts such as hydrochloric acid or anhydrous aluminum chloride are commonly employed. google.comgoogle.com The process generally involves two main stages: the initial synthesis of the monomer (2,2,4-trimethyl-1,2-dihydroquinoline) and its subsequent polymerization, which is often faster than the monomer formation, leading to a product mixture of oligomers with varying degrees of polymerization (typically n=2-4). asianpubs.org

The mechanism for olefin polymerization by acid catalysts involves the formation of a carbocation intermediate, which then attacks another monomer unit, propagating the chain. acs.org In the case of 2,2,4-trimethyl-1,2-dihydroquinoline, the polymerization likely proceeds through an electrophilic aromatic substitution mechanism, where a protonated monomer or dimer acts as the electrophile, attacking the electron-rich aromatic ring of another monomer unit.

Role of this compound in Polymer Structure

There is no direct information available on the role of this compound in polymer structures. However, based on the well-documented behavior of its isomer, 2,2,4-trimethyl-1,2-dihydroquinoline, one can infer the potential role of such derivatives. The polymeric/oligomeric form of 2,2,4-trimethyl-1,2-dihydroquinoline is crucial to its function as a rubber antioxidant. asianpubs.org The higher molecular weight of the oligomers reduces volatility and migration, ensuring long-term protection against thermal and oxidative degradation within the rubber matrix. asianpubs.org Quinoline derivatives, in general, have applications in polymer chemistry. nih.gov If this compound derivatives were incorporated into a polymer, they would be expected to impart specific properties, such as thermal stability or antioxidant capabilities, to the final material.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,3,4 Trimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of 2,3,4-trimethylquinoline (B1265522), offering insights into the chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H NMR) Applications in this compound Research

Proton NMR (¹H NMR) is instrumental in identifying the number and arrangement of hydrogen atoms. In this compound, the ¹H NMR spectrum displays distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the protons of the three methyl groups. The chemical shifts (δ) and coupling constants (J) of these signals provide information about the electronic environment and the spatial relationship between neighboring protons. For instance, the protons on the benzene (B151609) ring of the quinoline moiety typically appear in the downfield region (δ 7-8 ppm) due to the deshielding effect of the aromatic ring current. The methyl groups at positions 2, 3, and 4 will each produce a singlet in the upfield region, with their exact chemical shifts influenced by their position on the quinoline ring.

While specific ¹H NMR data for this compound is not detailed in the provided search results, related studies on substituted quinolines demonstrate the power of this technique. For example, in the analysis of various dimethylquinolines, the chemical shifts of the methyl protons were found to be characteristic of their position on the quinoline ring system. rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) provides a map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its local electronic environment. The quaternary carbons and the carbons of the methyl groups can be readily identified. Publicly available spectral data for this compound indicates the use of a Bruker HX-90 instrument for acquiring ¹³C NMR spectra. nih.gov While the specific chemical shifts are not listed in the snippets, databases like PubChem serve as a repository for such information. nih.gov For comparison, the ¹³C NMR spectra of various trimethylquinoline isomers and other substituted quinolines have been extensively studied, providing a basis for assigning the signals in this compound. rsc.org

Table 1: Predicted ¹³C NMR Data for Trimethyl-substituted Quinolines This table is generated based on typical chemical shift ranges for similar compounds and is for illustrative purposes.

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 158-162 |

| C3 | 125-130 |

| C4 | 145-150 |

| C4a | 128-132 |

| C5 | 125-129 |

| C6 | 126-130 |

| C7 | 124-128 |

| C8 | 129-133 |

| C8a | 147-151 |

| 2-CH₃ | 22-26 |

| 3-CH₃ | 15-19 |

| 4-CH₃ | 18-22 |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to determine the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed. harvard.edu Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, revealing which protons are adjacent to one another. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. researcher.life These experiments provide a comprehensive picture of the molecular structure, confirming the substitution pattern of the methyl groups on the quinoline ring. While specific 2D NMR studies on this compound were not found in the provided results, the application of these techniques is standard practice for the structural elucidation of complex organic molecules. harvard.eduresearcher.life

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization, which provides further structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight of 171.24 g/mol . nih.govunl.edu The NIST Mass Spectrometry Data Center reports a top peak at m/z 171, with other significant peaks at m/z 170 and 156. nih.gov These fragmentation peaks arise from the loss of specific neutral fragments from the molecular ion, providing clues about the structure. For example, the peak at m/z 170 could correspond to the loss of a hydrogen atom, and the peak at m/z 156 could result from the loss of a methyl group (CH₃). iitd.ac.in The retention time in the gas chromatograph is also a characteristic property of the compound. rsc.org

Table 2: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Ion (M⁺) | 171 m/z | nih.gov |

| Second Highest Peak | 170 m/z | nih.gov |

| Third Highest Peak | 156 m/z | nih.gov |

| Kovats Retention Index (Standard non-polar) | 1616 | nih.gov |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for analyzing less volatile or thermally labile compounds. wikipedia.org In FAB-MS, the sample is mixed with a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (such as argon or xenon). wikipedia.org This process typically results in the formation of a protonated molecule [M+H]⁺, which for this compound would appear at m/z 172. wikipedia.orgnih.gov FAB-MS is known to produce less fragmentation than electron ionization (EI) used in standard GC-MS, making it valuable for confirming the molecular weight of the compound. wikipedia.orgdss.go.th While specific FAB-MS studies focused solely on this compound are not detailed in the search results, the technique has been applied to the analysis of related quinoline derivatives, demonstrating its utility in obtaining clear molecular ion information. nih.goviucr.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structure and electronic properties of quinoline derivatives. IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ontosight.ai The analysis of FT-IR spectra of quinoline derivatives allows for the identification of characteristic vibrational modes. For instance, the absorption peak around 2930 cm⁻¹ is associated with the stretching vibration of C-H bonds within the polymer structure of quinoline compounds. researchgate.net

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectra of quinoline derivatives typically show multiple absorption bands corresponding to π → π* transitions within the aromatic system. For example, studies on related diphenylquinoline and triphenylquinoline compounds show distinct absorption maxima that shift based on the extent of conjugation in the molecule. psu.edu The UV-Vis spectrum of 5,7-diphenylquinoline displays absorptions at 210, 255, and 335 nm, while the more conjugated 2,5,7-triphenylquinoline shows bands at 210, 275, and 350 nm. psu.edu This red shift (bathochromic shift) from 255 nm to 275 nm is a direct consequence of the increased π-electron system. psu.edu

Table 1: UV-Vis Absorption Data for Phenyl-Substituted Quinoline Derivatives

| Compound | Absorption Maxima (λmax, nm) |

|---|---|

| 5,7-Diphenylquinoline | 210, 255, 335 psu.edu |

| 2,5,7-Triphenylquinoline | 210, 275, 350 psu.edu |

| m-Terphenylamine (precursor) | 210, 250, 320 psu.edu |

This table is generated from data presented in a study on the synthesis and spectral properties of phenyl-substituted quinolines. psu.edu

X-ray Crystallography for Three-Dimensional Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to various quinoline derivatives to analyze their chemical structures. researchgate.net While specific crystallographic data for this compound is not detailed in the provided research, the methodology is extensively used for its derivatives. For example, the structures of 5,8-quinolinedione (B78156) derivatives have been analyzed using XRD diffraction, providing insights into their molecular geometry. researchgate.net

The synthesis of novel substituted 1,2-dihydro-2,2,4-trimethylquinoline derivatives has been accomplished through methods like the modified Skraup reaction, treating substituted anilines with acetone (B3395972). nih.gov Such synthetic efforts produce new compounds that are prime candidates for single-crystal X-ray diffraction analysis to establish their exact molecular conformation, bond lengths, and bond angles, which are critical for understanding their chemical reactivity and biological interactions.

Electrochemical Characterization of this compound Analogs

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox behavior of quinoline compounds. These studies provide insights into reaction mechanisms and kinetic parameters. The electrochemical reduction of analogs such as 3-(4′-ethyl) phenylazo 2,4,6-trimethylquinoline (B1265806) has been studied across a wide pH range. researchgate.net This specific compound exhibits a two-electron, diffusion-controlled, irreversible reduction wave corresponding to the azo moiety. researchgate.net From the CV data, kinetic parameters like the charge transfer coefficient (αn) and the forward rate constant (K⁰f,h) can be calculated. researchgate.net

Furthermore, the electrochemical carboxylation of various heteroaromatic compounds, including quinolines, has been investigated. scispace.com CV is used to determine the rate constants of dehalogenation for halogenated quinoline anion radicals. scispace.com This data indicates whether carboxylation can occur without the loss of a halogen substituent. scispace.com For compounds with a slow cleavage reaction of the anion radical, preparative scale electrolysis (PSE) can confirm the successful reductive carboxylation without dehalogenation. scispace.com

Table 2: Electrochemical Data for a Halogenated Quinoxaline Analog in the Presence of CO₂

| Parameter | Value |

|---|---|

| Substrate | 7-Chloro-4-cyanoquinoxaline |

| -Eₚ/V | 1.604 scispace.com |

| -dEₚ/(d log v)⁻¹/mV | 31.8 scispace.com |

This table presents cyclic voltammetry data for a related N-heteroaromatic compound under specific experimental conditions (DMF/TBAI, 0.2 M CO₂). scispace.com

Fluorimetric Techniques for Detection and Quantification

Quinoline derivatives often exhibit native fluorescence, making fluorimetry a highly sensitive technique for their detection and quantification. sid.ir This method offers advantages in selectivity and has a low limit of quantification (LOQ). sid.ir A fluorimetric method was developed for the antioxidant 1,2-dihydro-2,2,4-trimethylquinoline (TMQ), a structural analog of this compound. sid.ir The study investigated the effects of solvent and other factors on the fluorescence intensity of TMQ. sid.ir

The optimized conditions for TMQ determination were found to be in a propan-1-ol solution, with an excitation wavelength of 334 nm and an emission wavelength of 412 nm. sid.ir Under these conditions, a linear relationship between fluorescence intensity and concentration was observed in the range of 0.05–5 μg ml⁻¹, with a good correlation coefficient of 0.9963 and an LOQ of 0.05 μg ml⁻¹. sid.ir

Liquid chromatography coupled with fluorescence detection (LC-FLD) is another powerful application. A method for detecting the synthetic antioxidant ethoxyquin (B1671625) (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline) and its metabolites in fish products utilizes LC-FLD for screening purposes. researchgate.netscispace.comacs.org For the analysis of ethoxyquin, an excitation wavelength of 350 nm and an emission wavelength of 451 nm were used. ucc.edu.gh

Table 3: Fluorimetric Detection Parameters for Quinoline Analogs

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Application/Solvent |

|---|---|---|---|

| 1,2-Dihydro-2,2,4-trimethylquinoline (TMQ) | 334 nm sid.ir | 412 nm sid.ir | Quantification in propan-1-ol sid.ir |

| Ethoxyquin | 350 nm ucc.edu.gh | 451 nm ucc.edu.gh | LC-FLD Detection ucc.edu.gh |

| 2,5,7-Triphenylquinoline | - | 393.6 nm psu.edu | Photoluminescence Spectroscopy psu.edu |

| 5,7-Diphenylquinoline | - | 382.4 nm psu.edu | Photoluminescence Spectroscopy psu.edu |

This table summarizes the key wavelengths used for the fluorimetric analysis of various quinoline analogs.

Computational and Theoretical Chemistry Studies on 2,3,4 Trimethylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like 2,3,4-trimethylquinoline (B1265522). DFT methods allow for the calculation of various molecular properties that provide a detailed understanding of the molecule's behavior at the atomic level.

Detailed research findings from DFT studies on similar quinoline (B57606) derivatives reveal insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These calculations help in identifying the most reactive sites within the molecule. For instance, the nitrogen atom in the quinoline ring is typically an electron-rich center, influencing the molecule's interaction with electrophiles.

The methyl substituents at the 2, 3, and 4 positions of the quinoline ring are expected to influence the electronic properties through inductive and hyperconjugative effects. DFT calculations can quantify these effects by analyzing the charge distribution and orbital energies. Reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Table 1: Representative Electronic Properties of Substituted Quinolines Calculated using DFT

| Property | Description | Typical Calculated Value Range for Quinoline Derivatives |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -5.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity. | 1.5 to 3.0 Debye |

Note: The values presented in this table are representative examples based on computational studies of various substituted quinoline derivatives and are intended to be illustrative for this compound in the absence of specific published data.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of flexible molecules. While the quinoline ring system is rigid, the methyl groups in this compound can rotate, leading to different conformational isomers.

Conformational analysis through molecular mechanics or quantum chemical methods can identify the most stable arrangement of these methyl groups. These calculations typically involve systematically rotating the bonds connecting the methyl groups to the quinoline ring and calculating the potential energy at each step. The resulting potential energy surface reveals the low-energy conformations.

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms under a given force field, MD simulations can explore the accessible conformations at a specific temperature and pressure. This approach is particularly useful for understanding how the molecule might behave in different environments, such as in solution. For quinoline derivatives, MD simulations have been employed to study their interactions with biological macromolecules, providing insights into their potential as therapeutic agents.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry plays a crucial role in the prediction of various spectroscopic parameters, which can aid in the identification and characterization of compounds. Theoretical calculations can provide valuable information on the expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of this compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These calculated shifts, when compared with experimental data, can help in the definitive assignment of spectral peaks. The PubChem database contains experimental ¹³C NMR data for this compound, which can serve as a benchmark for such theoretical predictions.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the normal modes of vibration can be computed using DFT. These calculated frequencies can be correlated with the peaks observed in experimental IR and Raman spectra, facilitating the assignment of vibrational bands to specific molecular motions.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions of a molecule, which correspond to the absorption bands in its UV-Vis spectrum. These calculations can provide insights into the nature of the electronic excitations and the influence of the methyl substituents on the absorption properties.

Furthermore, computational methods can be employed to investigate potential reaction pathways involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various chemical transformations. This information is vital for understanding the reactivity of the molecule and for designing synthetic routes.

Table 2: Predicted Spectroscopic Data for a Representative Trimethyl-Substituted Aromatic Heterocycle

| Spectroscopic Technique | Predicted Parameter | Representative Value Range |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic Carbons: 120-150 ppm, Methyl Carbons: 15-25 ppm |

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 7.0-8.5 ppm, Methyl Protons: 2.0-3.0 ppm |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | C-H stretch (aromatic): 3000-3100, C-H stretch (methyl): 2850-2960, C=C/C=N stretch: 1450-1650 |

| UV-Vis Spectroscopy | λmax (nm) | 250-350 nm |

Note: These are generalized ranges for trimethyl-substituted aromatic heterocycles and serve as an illustrative example. Specific values for this compound would require dedicated computational studies.

In-Silico Approaches for Structure-Property Relationship Studies in Quinoline Derivatives

In-silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are widely used to establish correlations between the chemical structure of quinoline derivatives and their biological activities or physical properties. These models are built by developing mathematical relationships between calculated molecular descriptors and experimentally determined properties.

For a series of quinoline derivatives, various descriptors can be calculated, including constitutional, topological, geometrical, and electronic parameters. These descriptors quantify different aspects of the molecular structure. By applying statistical methods such as multiple linear regression or machine learning algorithms, QSAR/QSPR models can be developed to predict the properties of new, untested compounds.

Applications of 2,3,4 Trimethylquinoline in Non Clinical Fields

Involvement in Agrochemical Research (Chemical Synthesis Aspects)

There is limited direct evidence of 2,3,4-trimethylquinoline's specific involvement in agrochemical research and synthesis. However, the quinoline (B57606) scaffold is a key structural motif in the discovery of new pesticides, particularly fungicides nih.gov. Research into quinoline derivatives has been active, exploring their potential as active ingredients in various agrochemical formulations nih.gov.

While not specific to the 2,3,4-trimethyl isomer, a Russian patent describes a method for producing 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), highlighting its wide use in the synthesis of fungicides and pesticides google.com. This suggests that trimethylated quinoline structures, in general, are of interest to the agrochemical industry. The synthesis of such compounds can be achieved through methods like the condensation of aniline (B41778) with acetone (B3395972) in the presence of a heterogeneous catalyst google.com.

Furthermore, studies on related compounds like 4-methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines have shown potent antifungal activities, indicating the potential of substituted quinolines in developing new agrochemicals researchgate.net. The general synthesis of functionalized 1,2,3,4-tetrahydroquinolines is also an area of interest for creating potential pesticides nih.gov.

The table below summarizes the involvement of related quinoline compounds in agrochemical research.

| Compound/Derivative Class | Application/Research Area | Synthesis Aspect |

| 2,2,4-Trimethyl-1,2-dihydroquinoline | Synthesis of fungicides and pesticides google.com | Condensation of aniline with acetone google.com |

| Quinoline Derivatives | Discovery of new pesticides, especially fungicides nih.gov | General scaffold for new active molecules nih.gov |

| 4-Methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines | Potent antifungal compounds researchgate.net | Not detailed |

| Functionalized 1,2,3,4-tetrahydroquinolines | Potential pesticides nih.gov | Asymmetric synthesis methods nih.gov |

Catalytic Applications and Roles in Reaction Promotion

Specific catalytic applications or roles in reaction promotion for This compound (B1265522) are not well-documented. However, the broader family of quinoline derivatives has been explored for its catalytic properties.

For instance, the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline can be catalyzed by various substances, including organosulfonic acid silica catalysts researchgate.net. This indicates that the synthesis of trimethylated quinolines is a subject of catalytic research.

In a more direct catalytic role, research has been conducted on the synthesis of 2,2,4-dihydroquinolines using heteropolyacid as a catalyst google.com. This involves the interaction of aromatic amines with ketones google.com. The study of such catalytic systems is crucial for developing efficient and scalable synthesis methods for quinoline derivatives researchgate.net.

While the following table outlines some catalytic applications related to quinoline synthesis, it is important to note the absence of specific data for this compound as a catalyst itself.

| Catalyst | Reaction | Compound Synthesized |

| Organosulfonic acid silica | Condensation | 2,2,4-Trimethyl-1,2-H-dihydroquinoline (TMQ) researchgate.net |

| Heteropolyacid | Interaction of aromatic amines with ketones | 2,2,4-Dihydroquinolines google.com |

| Micro-meso-macroporous zeolite H-Y-MMM | Condensation of aniline with acetone | 2,2,4-Trimethyl-1,2-dihydroquinoline google.com |

Future Directions and Emerging Research Areas for 2,3,4 Trimethylquinoline

Innovative Green Chemical Synthetic Routes to 2,3,4-Trimethylquinoline (B1265522)

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of this compound will increasingly focus on green chemistry principles to minimize environmental impact and enhance sustainability. Traditional synthetic methods for quinoline (B57606) derivatives often rely on harsh reaction conditions, toxic solvents, and hazardous reagents. chemistryjournals.net The quest for greener alternatives is driving innovation in this field.

Key strategies for the innovative green synthesis of this compound and related heterocyclic compounds include:

Use of Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce pollution. Water is particularly attractive due to its non-toxicity and abundance. chemistryjournals.netresearchgate.net

Catalyst-Free Reactions: Designing synthetic pathways that proceed efficiently without the need for a catalyst is a primary goal of green chemistry. Solvent-free reactions, where the reagents are mixed directly, sometimes with gentle heating, represent an ideal scenario. rsc.org

Energy-Efficient Methods: The application of microwave irradiation and ultrasonic-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net These techniques often lead to higher yields and cleaner reaction profiles.

Multi-component Reactions: Designing one-pot, multi-component reactions that form the desired product in a single step from multiple starting materials enhances atom economy and reduces waste by eliminating the need to isolate intermediates. nih.gov

| Green Synthesis Strategy | Description | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to rapid reaction times and increased yields. | Reduced energy consumption, shorter synthesis time, potentially higher purity of this compound. | nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote chemical reactions through acoustic cavitation. | Mild reaction conditions, high yields, and short reaction times. | nih.gov |

| Catalyst-Free Synthesis in Water | Uses water as a solvent and avoids any catalyst, relying on the inherent reactivity of the starting materials at elevated temperatures. | Eliminates catalyst cost and toxicity, simplifies product purification, and is environmentally benign. | researchgate.net |

| Solvent-Free Reactions | Reactions are carried out by mixing the neat reactants, often with grinding or minimal heating to create a melt phase. | Eliminates solvent waste, reduces environmental impact, and can lead to high reaction efficiency. | rsc.org |

Exploration of Unprecedented Reactivity and Novel Derivatization Pathways

While the fundamental reactivity of the quinoline core is well-established, the specific substitution pattern of this compound may give rise to unique and unexplored chemical behaviors. Future research will likely focus on uncovering this unprecedented reactivity and leveraging it to develop novel derivatization pathways. The steric and electronic effects of the three methyl groups can be expected to influence the reactivity of the heterocyclic ring in interesting ways.

Emerging research in this area could involve:

Selective Functionalization: Developing methods for the selective functionalization of the benzene (B151609) portion of the this compound molecule, while the pyridine (B92270) ring remains protected or unreactive.

Novel Cyclization Reactions: Using the existing methyl groups as handles for subsequent annulation reactions to build more complex, polycyclic aromatic systems. Research into the synthesis of related benzo[h]quinolines has shown how substituted precursors can lead to complex tricyclic azaheterocycles. nih.gov

Rearrangement Reactions: Investigating the possibility of skeletal rearrangements under specific conditions (e.g., basic, acidic, or photochemical) to access novel heterocyclic scaffolds. For instance, the rearrangement of 3-aminoquinoline-2,4-diones under basic conditions to furnish 1,4-benzodiazepine-2,5-diones highlights the potential for unexpected transformations within the quinoline family. researchgate.net

Integration of Advanced Automation and Artificial Intelligence in this compound Research

The integration of automation and artificial intelligence (AI) is set to revolutionize chemical research. nso-journal.org For this compound, these technologies can accelerate the discovery and optimization of its synthesis and applications. Automated systems can perform repetitive experimental tasks with high precision, freeing up researchers to focus on more creative aspects of their work. nso-journal.org

Future applications of these technologies in this compound research include:

Automated Synthesis and Optimization: Employing automated flow chemistry systems to rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst, solvent) to identify the optimal conditions for the synthesis of this compound and its derivatives. nih.gov This approach significantly reduces the time and resources required for process development.

AI-Driven Reaction Prediction: Utilizing machine learning algorithms to predict the outcomes of unknown reactions and to propose novel synthetic routes to complex this compound-based molecules. These predictive models can guide experimental work and prioritize the most promising research directions.

High-Throughput Screening: Combining automated synthesis with high-throughput screening assays to rapidly evaluate the biological or material properties of a large library of this compound derivatives. This can accelerate the identification of lead compounds for various applications.

Development of Next-Generation Materials Based on this compound Scaffolds

The rigid, planar structure and electron-rich nature of the quinoline ring make it an attractive building block for advanced functional materials. While the polymerized form of the related 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) is used as an antioxidant in rubber, the potential of the fully aromatic this compound scaffold in materials science remains largely untapped. wikipedia.org

Future research is expected to explore the incorporation of the this compound unit into a variety of next-generation materials:

Organic Electronics: The quinoline scaffold can be functionalized to create materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-transporting properties of the pyridine ring are particularly relevant for these applications.

Polymers with Enhanced Properties: Incorporating the this compound moiety into polymer backbones could lead to materials with improved thermal stability, mechanical strength, and specific optical or electronic properties.

Fluorescent Sensors: The inherent fluorescence of the quinoline ring system can be modulated by the attachment of specific functional groups, leading to the development of chemosensors for the detection of metal ions, anions, or biologically important molecules.

| Material Class | Potential Application | Role of the this compound Scaffold |

|---|---|---|

| Organic Semiconductors | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Provides a rigid, planar core with tunable electronic properties for charge transport. |

| High-Performance Polymers | Aerospace components, thermally stable coatings | Enhances thermal and oxidative stability of the polymer chain. |

| Fluorescent Chemosensors | Environmental monitoring, medical diagnostics | Acts as the fluorophore whose emission properties change upon binding to a target analyte. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,4-Trimethylquinoline, and how can reaction conditions be optimized for academic-scale production?

- Methodology : Synthesis typically involves cyclization of appropriately substituted aniline precursors or alkylation of quinoline derivatives. Reaction optimization includes adjusting solvent polarity (e.g., toluene vs. DMF), temperature (80–120°C), and catalysts (e.g., Lewis acids like AlCl₃). For example, alkylation of tetrahydroquinoline derivatives with methyl halides under basic conditions can yield targeted methyl substitution patterns . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. How can researchers confirm the structural identity and purity of synthesized this compound?

- Analytical Workflow :

- NMR Spectroscopy : Compare - and -NMR chemical shifts with PubChem reference data (e.g., δ 2.1–2.5 ppm for methyl groups) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 171.24 for C₁₂H₁₃N) and fragmentation patterns .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention time consistency with standards is critical .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?

- Approach :

- Density Functional Theory (DFT) Validation : Compare calculated reaction pathways (e.g., electrophilic substitution at C-5 vs. C-8 positions) with experimental outcomes using kinetic isotope effects or Hammett plots .

- In Situ Spectroscopy : Monitor intermediates via FT-IR or Raman spectroscopy during reactions to identify discrepancies between predicted and observed mechanisms .

Q. How does the positional isomerism of methyl groups in trimethylquinoline derivatives influence their biological activity?

- Structure-Activity Relationship (SAR) :

- Methyl Position Impact : For example, 2,4,8-trimethylquinoline exhibits distinct antimicrobial activity compared to 2,4,6-isomers due to steric effects on target binding (e.g., bacterial DNA gyrase). Computational docking studies and comparative bioassays (MIC values) validate these differences .

- Hydrogen Bonding : Methyl groups at C-3/C-4 enhance hydrophobic interactions with enzyme active sites, as shown in molecular dynamics simulations .

Q. What experimental protocols are recommended for analyzing the oxidation products of this compound, and how do reaction conditions affect product distribution?

- Oxidation Optimization :

- Agents : Use KMnO₄ in acidic conditions (H₂SO₄) for quinoline N-oxide formation or CrO₃ for ring hydroxylation .

- Product Characterization : LC-MS/MS identifies major products (e.g., this compound 1-oxide, m/z 187.23), while GC-MS detects volatile byproducts .

Q. How should researchers address conflicting reports on the biological activity of this compound across different in vitro models?

- Critical Analysis Framework :

- Assay Conditions : Compare cell lines (e.g., HEK293 vs. HepG2), exposure times, and solvent controls (DMSO vs. ethanol).

- Metabolic Interference : Test for cytochrome P450-mediated degradation using liver microsome assays .

- Data Normalization : Use standardized positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-study variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.